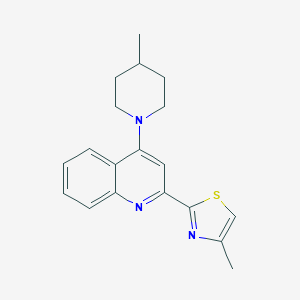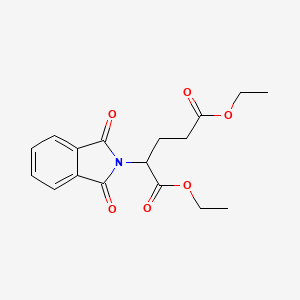
N-Benzyl-N-(tert-butyl)-N'-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a benzyl group, a tert-butyl group, and a 3-chlorophenyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea typically involves the reaction of benzylamine, tert-butylamine, and 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with 3-chlorophenyl isocyanate to form an intermediate.
Step 2: The intermediate then reacts with tert-butylamine to yield N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are typically elucidated through detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N-(tert-butyl)-N’-(4-chlorophenyl)urea
- N-Benzyl-N-(tert-butyl)-N’-(2-chlorophenyl)urea
- N-Benzyl-N-(tert-butyl)-N’-(3-bromophenyl)urea
Uniqueness
N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorophenyl group at the 3-position. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
853318-41-9 |
|---|---|
Fórmula molecular |
C18H21ClN2O |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
1-benzyl-1-tert-butyl-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C18H21ClN2O/c1-18(2,3)21(13-14-8-5-4-6-9-14)17(22)20-16-11-7-10-15(19)12-16/h4-12H,13H2,1-3H3,(H,20,22) |
Clave InChI |
MTJGCDJZJZHMAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)


![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)

![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)


